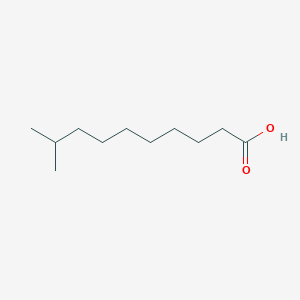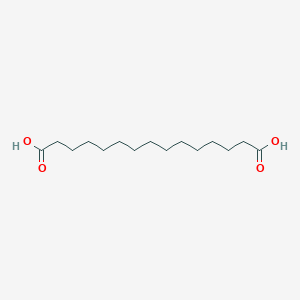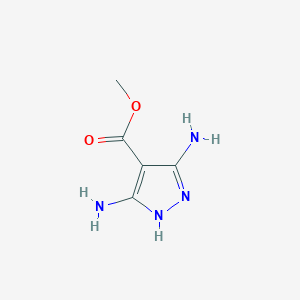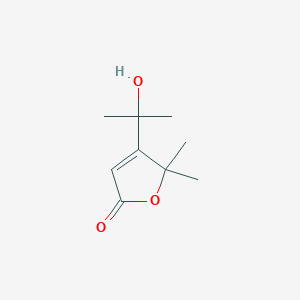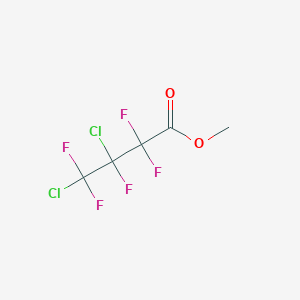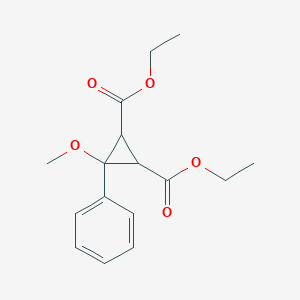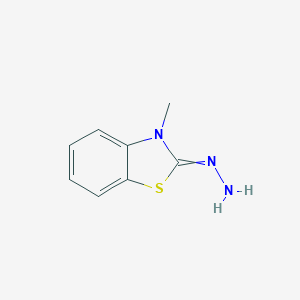![molecular formula C41H81NO8P * B073659 [1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate CAS No. 1490-20-6](/img/structure/B73659.png)
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate, commonly known as DMOAP, is a phospholipid derivative that has gained attention in the scientific community due to its unique properties and potential applications. DMOAP is a versatile compound that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Crystallography
Research has delved into the structural characterization and crystallography of compounds with similar complex structures. For instance, the analysis of the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate revealed significant insights into molecular interactions like hydrogen bonds and π–π stacking, contributing to understanding the three-dimensional arrangement and potential chemical reactivity of such compounds (Abad et al., 2020).
Synthesis and Modification of Complex Molecules
The synthesis and modification of complex molecules similar to the one have been a significant focus of scientific research. For instance, studies on the direct esterification of fatty acids with phenylalkanols using dicyclohexylcarbodiimide revealed a method of synthesizing esters from fatty acids and alcohols at room temperature, providing a pathway that could be analogous to the synthesis or modification of the mentioned compound (Rauf & Parveen, 2004).
Medicinal Applications
Although explicit medicinal applications of the exact compound were not found, research on structurally similar compounds has highlighted potential medicinal applications. For instance, studies on the effective antimalarial activities of α-Hydroxy Diynes isolated from Ongokea gore suggest that structurally complex esters could have significant biological activities (Ntumba et al., 2018).
Chemical Synthesis and Characterization
Chemical synthesis and characterization form the backbone of understanding and utilizing complex molecules. Research into the preparation, characterization, and antimicrobial activity of fatty alkenoates, for instance, sheds light on the methods and implications of synthesizing such compounds, which could be relevant for the compound (Rauf & Parveen, 2005).
Eigenschaften
CAS-Nummer |
1490-20-6 |
|---|---|
Produktname |
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
Molekularformel |
C41H81NO8P * |
Molekulargewicht |
747.057501 |
IUPAC-Name |
[1-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
InChI |
InChI=1S/C41H80NO8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3)4)37-47-40(43)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,39H,5-18,21-38H2,1-4H3,(H,45,46) |
InChI-Schlüssel |
ZSVMWQMKUKDZTH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
1490-20-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



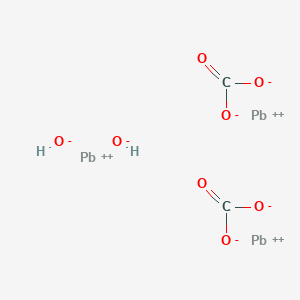
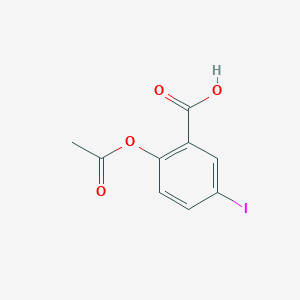

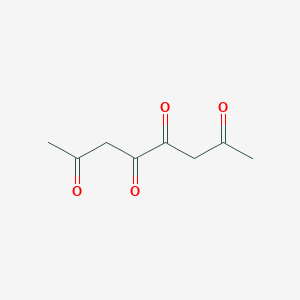

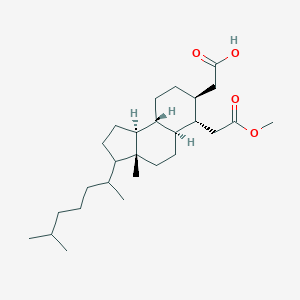
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
